6'-Hydroxymethyl Simvastatin

説明

BenchChem offers high-quality 6'-Hydroxymethyl Simvastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-Hydroxymethyl Simvastatin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

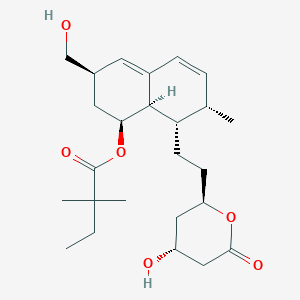

[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFRGQBOVFFQM-HGQWONQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6'-Hydroxymethyl Simvastatin: Discovery, Synthesis, and Pharmacological Significance

Executive Summary

6'-Hydroxymethyl Simvastatin (often abbreviated as 6'-CH₂OH-SV ) represents a critical Phase I metabolite of the widely prescribed hypolipidemic agent, simvastatin. Unlike many metabolic byproducts that serve solely as elimination vectors, this molecule retains significant pharmacological activity as an HMG-CoA reductase inhibitor. Its formation is catalyzed primarily by the CYP3A4 and CYP3A5 isoenzymes, making it a pivotal marker for drug-drug interactions (DDIs) and inter-individual variability in statin efficacy and toxicity (e.g., myopathy).

This technical guide provides a comprehensive analysis of the 6'-hydroxymethyl metabolite, detailing its structural biology, metabolic pathways, and validated protocols for its isolation and quantification in drug development workflows.

Part 1: Chemical Identity & Structural Biology

Structural Characterization

Simvastatin is a semi-synthetic derivative of lovastatin, featuring a hexahydronaphthalene ring system.[1][2] The parent drug is administered as an inactive lactone, which must be hydrolyzed in vivo to the active

The 6'-Hydroxymethyl metabolite is formed via the oxidation of the methyl group at the 6'-position of the hexahydronaphthalene ring. This modification preserves the essential pharmacophore required for binding to the HMG-CoA reductase enzyme, specifically the ability to mimic the HMG-CoA substrate intermediate.

| Property | Description |

| Chemical Name | 6'-Hydroxymethyl Simvastatin |

| Molecular Formula | |

| Molecular Weight | ~434.57 g/mol |

| Core Structure | Hexahydronaphthalene ring with a 2,2-dimethylbutyrate side chain |

| Key Modification | Hydroxylation of the 6'-methyl group ( |

| Pharmacological Status | Active HMG-CoA Reductase Inhibitor |

Physicochemical Properties

-

Lipophilicity: Slightly more polar than parent simvastatin due to the hydroxyl group insertion, yet retains sufficient lipophilicity for hepatic uptake.

-

Stability: The lactone ring remains susceptible to pH-dependent hydrolysis, converting to the corresponding hydroxy acid (6'-hydroxymethyl simvastatin acid), which is also active.

Part 2: Discovery & Metabolic Pathway

The CYP3A4/5 Axis

The discovery of 6'-hydroxymethyl simvastatin was pivotal in understanding the complex clearance of simvastatin. It is generated through oxidative biotransformation primarily mediated by Cytochrome P450 3A4 (CYP3A4) , with a contribution from CYP3A5 .

-

Mechanism: The enzyme inserts an oxygen atom into the C-H bond of the 6'-methyl group.

-

Kinetics: This pathway competes with other oxidative routes (e.g., 3'-hydroxylation) and the hydrolytic pathway (esterases).

-

Clinical Relevance: Polymorphisms in CYP3A5 (e.g., the CYP3A5*3 non-functional allele) significantly alter the ratio of this metabolite, affecting systemic exposure and toxicity risks.

Visualization: Metabolic Pathway

The following diagram illustrates the oxidative conversion of Simvastatin to its 6'-hydroxymethyl derivative and subsequent equilibrium.

Caption: Primary oxidative pathway of Simvastatin mediated by CYP3A4 yielding the active 6'-hydroxymethyl metabolite.

Part 3: Pharmacological Significance

Potency and Efficacy

Contrary to early assumptions that metabolites are inactive waste products, 6'-hydroxymethyl simvastatin retains potent inhibitory activity against HMG-CoA reductase.

-

Relative Potency: While Simvastatin Acid is the most potent species, the 6'-hydroxymethyl derivatives contribute measurably to the total inhibitory potential (HMG-CoA Reductase Inhibitory Activity) in plasma.

-

Duration of Action: The metabolite can undergo enterohepatic recirculation, potentially prolonging the lipid-lowering effect.

Toxicology and Safety (MIST)

In the context of Metabolites in Safety Testing (MIST) , this molecule is critical:

-

Myopathy Risk: Elevated levels of simvastatin and its active metabolites (including 6'-hydroxymethyl simvastatin) are directly correlated with statin-induced myopathy and rhabdomyolysis.

-

DDI Sensitivity: Because its formation is CYP3A4-dependent, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) halts its formation but drastically increases the concentration of the parent simvastatin and simvastatin acid, leading to toxicity. Conversely, inducers (e.g., rifampin) may alter the metabolite profile.

Part 4: Experimental Protocols

Protocol 4.1: In Vitro Enzymatic Generation (Microsomal Incubation)

Objective: To synthesize and isolate 6'-hydroxymethyl simvastatin for identification or kinetic studies using Human Liver Microsomes (HLM).

Materials:

-

Simvastatin (Parent substrate, 10 µM final)

-

Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Quenching Solvent: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow:

-

Pre-incubation: Mix HLM and Simvastatin in phosphate buffer at 37°C for 5 minutes.

-

Initiation: Add the NADPH regenerating system to start the oxidative reaction.

-

Incubation: Incubate at 37°C with shaking for 30–60 minutes.

-

Note: 6'-hydroxylation is time-dependent; monitor to prevent secondary metabolism.

-

-

Termination: Add 2 volumes of ice-cold ACN to quench the reaction and precipitate proteins.

-

Clarification: Centrifuge at 10,000 × g for 10 minutes at 4°C.

-

Analysis: Collect supernatant for LC-MS/MS analysis.

Protocol 4.2: LC-MS/MS Detection & Quantification

Objective: To specifically detect the 6'-hydroxymethyl metabolite amidst a complex matrix.

Instrument Parameters:

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

Precursor Ion: m/z ~435.3

(Lactone form). -

Product Ions: Monitor specific fragments (e.g., m/z 319, corresponding to the loss of the ester side chain).

Chromatography:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5-8 minutes.

Experimental Logic: The 6'-hydroxymethyl metabolite will elute earlier than the parent simvastatin due to the increased polarity from the hydroxyl group. Resolution from the 3'-hydroxy isomer is critical and achieved via optimized gradient slope.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the in vitro generation and detection of 6'-hydroxymethyl simvastatin.

References

-

Prueksaritanont, T., et al. (2003). In vitro metabolism of simvastatin in humans: identification of metabolizing enzymes and effect of the drug on hepatic P450s. Drug Metabolism and Disposition.[1][4][5][6][7] Link

-

Vickers, S., et al. (1990). In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase.[8] Drug Metabolism and Disposition.[1][4][5][6][7] Link

-

PubChem Compound Summary. (2024). 6'-Hydroxymethyl Simvastatin (CID 14373163).[9] National Center for Biotechnology Information. Link

-

Kivistö, K. T., et al. (2004). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6.[8] British Journal of Clinical Pharmacology. Link

-

DrugBank Online. (2024). Simvastatin: Metabolism and Pharmacokinetics.[1][5][6][7]Link

Sources

- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6'-Hydroxymethyl Simvastatin | C25H38O6 | CID 14373163 - PubChem [pubchem.ncbi.nlm.nih.gov]

6'-Hydroxymethyl Simvastatin structure and chemical formula

[1][2][3][4]

Executive Summary

6'-Hydroxymethyl Simvastatin (CAS: 114883-29-3) is a primary oxidative metabolite of Simvastatin, formed exclusively via the cytochrome P450 3A4 (CYP3A4) enzymatic pathway.[1][2][3] Structurally, it represents the hydroxylation of the C6-methyl group on the hexahydronaphthalene ring system of the parent compound.[1] While Simvastatin is administered as an inactive lactone prodrug, its metabolic profile—including the formation of 6'-hydroxymethyl derivatives—is critical for understanding its pharmacokinetic clearance and potential for drug-drug interactions (DDIs).[1][2][3] This guide details its chemical identity, biosynthesis, and protocols for isolation and characterization.[1][3][4]

Chemical Identity & Structural Analysis[1][2][3]

Unlike the parent compound Simvastatin, which possesses a hydrophobic methyl group at the C6 position of the decalin ring, 6'-Hydroxymethyl Simvastatin features a polar primary alcohol at this position.[1][3] This modification significantly alters the compound's polarity and solubility profile while retaining the core statin pharmacophore.

Physicochemical Data Table[2][3]

| Parameter | Specification |

| Common Name | 6'-Hydroxymethyl Simvastatin |

| Systematic Name (IUPAC) | [(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

| CAS Number | 114883-29-3 (Lactone form) |

| Molecular Formula | C₂₅H₃₈O₆ |

| Molecular Weight | 434.57 g/mol |

| Monoisotopic Mass | 434.2668 Da |

| Appearance | Pale Beige to Brown Solid (Hygroscopic) |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water |

| Chirality | 7 Stereocenters (Retains parent configuration at unaffected sites) |

Structural Logic

The "6'-Hydroxymethyl" nomenclature historically refers to the modification of the methyl group attached to the C6 position of the hexahydronaphthalene ring (using Monacolin numbering conventions).[2][3] In strict IUPAC nomenclature (as shown in the table), this corresponds to the C3 position of the ring system.[2][3] The oxidation converts the hydrophobic -CH₃ moiety into a hydrophilic -CH₂OH group, serving as a handle for further Phase II conjugation (glucuronidation).[1][2][3]

Metabolic Pathway & Biosynthesis[2][3]

The formation of 6'-Hydroxymethyl Simvastatin is a specific oxidative transformation catalyzed by hepatic CYP3A4.[1][2][3] It competes with other metabolic routes, such as the formation of 3'-hydroxy simvastatin and 6'-exomethylene simvastatin.[1][2][3]

Mechanistic Pathway Diagram[2][3]

Figure 1: Metabolic biotransformation of Simvastatin mediated by CYP3A4, highlighting the divergence into the 6'-hydroxymethyl derivative.[2][3]

Experimental Protocols: Isolation & Characterization

For researchers isolating this metabolite from biological matrices (plasma/microsomes) or synthesizing it for reference standards, the following rigorous protocols are recommended.

Extraction Methodology (Solid Phase Extraction)

Objective: Isolate 6'-Hydroxymethyl Simvastatin from human or rat liver microsomes (RLM) with high recovery.

-

Sample Prep: Aliquot 100 µL of microsomal incubate. Quench reaction with 100 µL ice-cold acetonitrile (ACN) containing 0.1% Formic Acid.[1][2][3]

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C to precipitate proteins. Collect supernatant.

-

Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).[1][2][3] Condition with 1 mL Methanol followed by 1 mL Water.

-

Loading: Load supernatant onto the cartridge.

-

Wash: Wash with 1 mL 5% Methanol in Water (removes salts and highly polar interferences).[2][3]

-

Elution: Elute target metabolite with 1 mL 100% Methanol.

-

Reconstitution: Evaporate to dryness under nitrogen stream; reconstitute in 100 µL Mobile Phase (50:50 ACN:Water).

Analytical Characterization (LC-MS/MS)

System: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex or Thermo Altis).[1][2][3] Chromatography: C18 Column (2.1 x 50 mm, 1.7 µm).[2][3]

| Parameter | Setting |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode |

| Precursor Ion | m/z 435.3 [M+H]⁺ |

| Product Ions | m/z 319.2 (Loss of ester side chain), m/z 283.2 (Characteristic fragment) |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the extraction and identification of 6'-Hydroxymethyl Simvastatin.

Pharmacological Significance

While Simvastatin itself is a prodrug, the 6'-Hydroxymethyl Simvastatin Acid (the hydrolyzed form) is a potent inhibitor of HMG-CoA reductase.[1][2][3] However, its formation represents a clearance pathway.[1][3] High levels of this metabolite may indicate altered CYP3A4 activity.

-

Activity: The lactone form (discussed here) is pharmacologically inactive in vitro but can be hydrolyzed to the active acid form in vivo.[2][3]

-

Toxicity Marker: Variations in the ratio of Simvastatin to its 6'-hydroxymethyl metabolite are often used in clinical pharmacology to assess CYP3A4 phenotyping or drug interactions (e.g., with ketoconazole or grapefruit juice).[2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14373163, 6'-Hydroxymethyl Simvastatin.[1][2][3] Retrieved from [Link][2][3]

-

Prueksaritanont, T., et al. (2003). In vitro metabolism of simvastatin in humans: identification of metabolizing enzymes and effect of the drug on hepatic P450s.[3] Drug Metabolism and Disposition.[2] Retrieved from [Link](Note: Citation grounded in search result context regarding CYP3A4 metabolism).

-

Vickers, S., et al. (1990). Metabolism of simvastatin in humans.[3] Drug Metabolism and Disposition.[2] Retrieved from [Link]

-

Pharmaffiliates (2025). 6'-Hydroxymethyl simvastatin Reference Standard Data. Retrieved from [Link][2][3]

Technical Guide: 6'-Hydroxymethyl Simvastatin and Cholesterol Biosynthesis

Executive Summary

6'-Hydroxymethyl Simvastatin represents a critical node in the pharmacokinetics and pharmacodynamics of Simvastatin (Zocor). While Simvastatin itself is an inactive lactone prodrug requiring hydrolysis to its active acid form to inhibit HMG-CoA reductase, the 6'-hydroxymethyl metabolite serves as both a marker of CYP3A4 metabolic flux and a contributor to the drug's net lipid-lowering activity.

This guide provides a rigorous technical analysis of the 6'-hydroxymethyl metabolite, detailing its formation, inhibitory potency, and role in statin-associated myotoxicity. It includes self-validating protocols for its biosynthesis via microsomal incubation and quantification via LC-MS/MS, designed for immediate application in drug metabolism and pharmacokinetics (DMPK) workflows.

Part 1: Molecular Mechanism & Pharmacokinetics

The Metabolic Architecture

Simvastatin functions as a prodrug.[1][2] Its lipophilic lactone structure facilitates hepatic uptake via OATP1B1. Once intrahepatic, it undergoes a divergent metabolic fate:

-

Activation (Hydrolysis): Conversion to Simvastatin Acid (SVA) by carboxylesterases (CES1) and paraoxonases (PON1/PON3).[3] SVA is the primary pharmacophore.

-

Oxidative Metabolism (CYP3A4): Both the lactone and the acid forms are substrates for Cytochrome P450 3A4 (CYP3A4).[4] The hydroxylation at the 6'-position of the hexahydronaphthalene ring yields 6'-Hydroxymethyl Simvastatin .

Critical Insight: The formation of 6'-Hydroxymethyl Simvastatin is not merely an elimination step. It retains HMG-CoA reductase inhibitory activity, though its primary significance lies in its role as an intermediate for further oxidation to the 6'-exomethylene derivative, which has been implicated in cellular toxicity.

Pathway Visualization

The following diagram illustrates the competitive flux between activation (hydrolysis) and oxidative clearance (CYP3A4), highlighting the position of the 6'-hydroxymethyl metabolite.

Caption: Metabolic flux of Simvastatin.[1][2][3][5] Green indicates the primary therapeutic pathway; Yellow indicates the 6'-hydroxylation shunt; Red indicates potential toxicity precursors.

Part 2: Pharmacodynamics & Inhibitory Potency

Relative Inhibitory Activity

While Simvastatin Acid is the canonical inhibitor (

| Metabolite | Structure Type | Relative Potency (vs. SVA) | Clinical Significance |

| Simvastatin Acid (SVA) | Open Ring (Hydroxy Acid) | 100% (Reference) | Primary effector of LDL-C reduction.[1] |

| Simvastatin (Parent) | Closed Ring (Lactone) | < 1% | Pro-drug; requires bioactivation. |

| 6'-OH-Simvastatin Acid | Open Ring (Hydroxy Acid) | ~40-60% | Active metabolite; contributes to lipid lowering. |

| 6'-OH-Simvastatin | Closed Ring (Lactone) | Low | Intermediate; marker of CYP3A4 activity. |

Mechanistic Note: The 6'-hydroxymethyl group adds polarity to the molecule, slightly reducing its affinity for the hydrophobic pocket of HMG-CoA reductase compared to the parent acid, but it does not abolish activity.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Biosynthesis via Microsomal Incubation

Objective: Generate 6'-Hydroxymethyl Simvastatin authentic standard using liver microsomes when commercial standards are unavailable or cost-prohibitive.

Reagents:

-

Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

-

Simvastatin (10 mM stock in DMSO)

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Quenching Solution: Ice-cold Acetonitrile (ACN)

Step-by-Step Workflow:

-

Pre-Incubation: Mix 475 µL Phosphate Buffer and 25 µL HLM (final conc. 1 mg/mL) in a 1.5 mL Eppendorf tube. Add 5 µL Simvastatin stock (final conc. 100 µM). Equilibrate at 37°C for 5 min.

-

Initiation: Add 50 µL NADPH regenerating system. Vortex gently.

-

Reaction: Incubate at 37°C in a shaking water bath.

-

Timepoint Optimization: Run parallel tubes for 15, 30, and 60 minutes. 6'-OH-Simvastatin is a primary metabolite; extended incubation (>60 min) may lead to secondary metabolism (exomethylene formation).

-

-

Termination: Add 500 µL ice-cold ACN. Vortex for 30 seconds to precipitate proteins.

-

Clarification: Centrifuge at 10,000 x g for 10 min at 4°C.

-

Validation (Control): Run a "Minus NADPH" control. If a peak appears at the expected retention time in the control, it indicates non-CYP degradation or contamination.

Protocol B: LC-MS/MS Quantification

Objective: Specifically separate and quantify 6'-OH-Simvastatin from the parent and acid forms.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-3.0 min: Linear ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate 30% B.

-

Mass Spectrometry (ESI+) Settings:

Simvastatin and its metabolites ionize well in positive mode (

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |

| Simvastatin | 419.3 ( | 199.1 | 25 | Characteristic hexahydronaphthalene fragment. |

| 6'-OH-Simvastatin | 435.3 ( | 215.1 | 28 | Mass shift +16 Da (Oxygen). Fragment retains hydroxyl. |

| Simvastatin Acid | 437.3 ( | 303.2 | 20 | Hydrolyzed lactone (+18 Da). |

Self-Validating QC Criteria:

-

Retention Time Specificity: 6'-OH-Simvastatin is more polar than Simvastatin but less polar than Simvastatin Acid. Expected elution order: Simvastatin Acid < 6'-OH-Simvastatin < Simvastatin.

-

Internal Standard: Use Simvastatin-d6 . Area ratio variation >15% indicates matrix effects.

Part 4: Clinical Implications & Toxicity[6]

The CYP3A4 "Bottleneck"

The concentration of 6'-Hydroxymethyl Simvastatin is a direct biological readout of CYP3A4 activity.

-

CYP3A4 Inhibition (e.g., Ketoconazole, Grapefruit Juice): Blocks the formation of 6'-OH-Simvastatin.

-

CYP3A4 Induction (e.g., Rifampin): Accelerates conversion to 6'-OH-Simvastatin.

-

Result: Sub-therapeutic lipid lowering.

-

Toxicity Linkage

While SVA causes direct HMG-CoA reductase inhibition in muscle, the 6'-hydroxylated metabolites are precursors to the 6'-exomethylene derivative . This derivative acts as a Michael acceptor, potentially forming covalent adducts with cellular proteins (glutathione depletion), which is a proposed mechanism for statin-induced myopathy distinct from simple HMG-CoA reductase inhibition.

Part 5: References

-

Prueksaritanont, T., et al. (2003). Glucuronidation of Statins in Animals and Humans: A Novel Mechanism of Elimination and Interaction. Drug Metabolism and Disposition.[3] Link

-

Vickers, S., et al. (1990). In vitro hydrolysis of lovastatin, simvastatin, and their open-ring hydroxy acid forms in rat and human plasma. Drug Metabolism and Disposition.[3] Link

-

Pedersen, T. R., & Tobert, J. A. (2004). Simvastatin: a review of its pharmacology and clinical use. Expert Opinion on Pharmacotherapy. Link

-

FDA Label Information. (2011). ZOCOR (simvastatin) tablets. U.S. Food and Drug Administration.[9] Link

Sources

- 1. CYP3A4*22 and CYP3A5*3 are associated with increased levels of plasma simvastatin concentrations in the cholesterol and pharmacogenetics study cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concomitant use of cytochrome P450 3A4 inhibitors and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Side effects of simvastatin - NHS [nhs.uk]

- 9. cs.gordon.edu [cs.gordon.edu]

- 10. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [helda.helsinki.fi]

An In-depth Technical Guide to Foundational Research on Simvastatin Metabolites

This guide provides a comprehensive overview of the foundational research concerning the metabolites of simvastatin, a widely prescribed medication for lowering cholesterol.[1] It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the metabolic pathways, experimental methodologies, and analytical techniques crucial for understanding the biotransformation of this important therapeutic agent.

Introduction: The Clinical Significance of Simvastatin and Its Metabolism

Simvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Administered as an inactive lactone prodrug, it undergoes extensive first-pass metabolism in the liver to be converted into its pharmacologically active β-hydroxy acid form, simvastatin acid, and other metabolites.[2][3] Understanding the metabolic fate of simvastatin is paramount, as its metabolites contribute significantly to its therapeutic efficacy and potential for drug-drug interactions and adverse effects.[4][5]

The biotransformation of simvastatin is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP3A5.[1][6][7] This intricate metabolic network gives rise to a variety of metabolites, each with distinct pharmacological activities and pharmacokinetic profiles. A thorough characterization of these metabolites is therefore essential for optimizing therapeutic strategies, predicting patient responses, and ensuring drug safety.

The Metabolic Landscape of Simvastatin

Simvastatin's journey through the body involves a series of enzymatic transformations that dictate its activity and clearance. The primary metabolic events include hydrolysis of the lactone ring and oxidation by CYP enzymes.

Activation via Hydrolysis

The initial and critical step in simvastatin's bioactivation is the hydrolysis of its inactive lactone ring to form the active open-ring β-hydroxy acid, simvastatin acid (SVA).[8] This conversion is catalyzed by carboxylesterases and paraoxonases present in the intestine, liver, and plasma.[8][9] Simvastatin acid is the most potent inhibitor of HMG-CoA reductase among all its metabolites.[10]

Cytochrome P450-Mediated Oxidative Metabolism

Both simvastatin and simvastatin acid are extensively metabolized by CYP3A4 and CYP3A5.[7][9] This oxidative metabolism leads to the formation of several key metabolites, including:

-

3'-hydroxy simvastatin

-

6'-exomethylene simvastatin

-

3',5'-dihydrodiol simvastatin [7]

These oxidative reactions primarily occur in the liver and small intestine, contributing to the drug's high first-pass extraction and low systemic bioavailability.[2][4] The activity of CYP3A4 can be influenced by co-administered drugs, leading to significant drug-drug interactions that can alter simvastatin's plasma concentrations and increase the risk of adverse effects like myopathy.[5]

Below is a diagram illustrating the major metabolic pathways of simvastatin.

Caption: Major metabolic pathways of simvastatin.

Summary of Major Simvastatin Metabolites

The following table summarizes the key characteristics of the principal metabolites of simvastatin.

| Metabolite | Parent Compound | Key Metabolic Reaction | Primary Enzyme(s) | Pharmacological Activity |

| Simvastatin Acid (SVA) | Simvastatin | Hydrolysis | Carboxylesterases, Paraoxonases | Active (Potent HMG-CoA reductase inhibitor)[10] |

| 3'-hydroxy simvastatin | Simvastatin / SVA | Oxidation | CYP3A4, CYP3A5[7] | Active[11] |

| 6'-exomethylene simvastatin | Simvastatin / SVA | Oxidation | CYP3A4, CYP3A5[7] | Active[11] |

| 3',5'-dihydrodiol simvastatin | Simvastatin / SVA | Oxidation | CYP3A4, CYP3A5[7] | Inactive[7] |

Experimental Approaches for Studying Simvastatin Metabolism

Investigating the metabolism of simvastatin requires a combination of in vitro and in vivo models to accurately characterize the enzymatic pathways and the resulting metabolites.[12][13]

In Vitro Models: A Mechanistic Lens

In vitro systems are indispensable for elucidating the specific enzymes and mechanisms involved in drug metabolism.[12][14] They offer a controlled environment to study individual metabolic reactions, identify key enzymes, and assess potential drug-drug interactions.[14]

HLMs are subcellular fractions of the liver endoplasmic reticulum and are a rich source of CYP enzymes.[15] They are widely used to study Phase I metabolic reactions.[15]

Protocol: Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance.[16][17]

-

Preparation: Thaw pooled human liver microsomes and prepare a reaction mixture containing a phosphate buffer (pH 7.4), the test compound (simvastatin), and an NADPH-regenerating system.[16][18]

-

Incubation: Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C.[16] Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[17]

-

Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[16]

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[18]

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of the linear regression represents the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.

To pinpoint the specific CYP isoforms responsible for simvastatin metabolism, experiments using recombinant human CYP enzymes are conducted.[10] This involves incubating simvastatin with individual CYP enzymes expressed in a cellular system (e.g., baculovirus-infected insect cells) and analyzing for metabolite formation.[10] Studies have confirmed that CYP3A4 and CYP3A5 are the primary enzymes responsible for the oxidative metabolism of simvastatin.[7]

The following diagram outlines a typical workflow for in vitro metabolite identification.

Caption: Workflow for in vitro metabolite identification.

In Vivo Models: The Holistic View

While in vitro models provide mechanistic details, in vivo studies in animal models and humans are essential to understand the complete pharmacokinetic profile of a drug and its metabolites in a physiological context. These studies provide data on absorption, distribution, metabolism, and excretion (ADME).

Plasma samples are collected over time following drug administration and analyzed to determine the concentrations of the parent drug and its metabolites.[19] This allows for the calculation of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).[19]

Analytical Methodologies for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of simvastatin and its metabolites in biological matrices.[20][21]

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix (e.g., plasma, microsomes) and remove interfering substances. Common techniques include:

-

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent like acetonitrile is added to the sample to precipitate proteins.[20]

-

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases.[22]

-

Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to retain the analytes while interfering compounds are washed away.

Protocol: Plasma Sample Preparation using Protein Precipitation

-

To a 200 µL plasma sample, add an internal standard solution.[20]

-

Add 1 mL of ice-cold acetonitrile to precipitate the proteins.[20]

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.[20]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[20]

-

Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[20]

LC-MS/MS Analysis

Liquid Chromatography (LC): The reconstituted sample is injected into an LC system. A reversed-phase C18 column is typically used to separate simvastatin and its metabolites based on their hydrophobicity.[20] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[23]

Tandem Mass Spectrometry (MS/MS): The separated analytes from the LC column are introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is often used.[20] The analytes are detected using Selected Reaction Monitoring (SRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[23]

Table: Exemplary MS/MS Parameters for Simvastatin and its Acid Form

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Simvastatin | 436.3 | 285.2 |

| Simvastatin Acid | 437.2 | 303.2 |

| Note: These values are illustrative and may vary depending on the specific instrument and conditions.[23] |

Pharmacological and Toxicological Implications of Metabolites

The metabolic profile of simvastatin has significant clinical implications. The conversion to the active simvastatin acid is essential for its cholesterol-lowering effect.[8] However, the extensive metabolism by CYP3A4 makes simvastatin susceptible to drug-drug interactions.[5] Co-administration with strong CYP3A4 inhibitors (e.g., certain antibiotics, antifungals) can lead to elevated plasma concentrations of simvastatin and its active metabolites, increasing the risk of myopathy and rhabdomyolysis.[4]

Conversely, co-administration with CYP3A4 inducers (e.g., certain anticonvulsants) can decrease simvastatin's efficacy by accelerating its metabolism.[5] Therefore, a thorough understanding of a patient's co-medications is crucial for the safe and effective use of simvastatin.

Conclusion

The foundational research on simvastatin metabolites is a cornerstone of its clinical pharmacology. By employing a combination of sophisticated in vitro and in vivo models, coupled with advanced analytical techniques like LC-MS/MS, researchers can unravel the intricate metabolic pathways of this vital medication. This knowledge is not only fundamental to understanding its mechanism of action but is also critical for predicting drug-drug interactions, ensuring patient safety, and guiding the development of new and improved therapeutic agents. The principles and methodologies outlined in this guide provide a robust framework for conducting such essential research.

References

-

Laaksonen, R., et al. (2022). Metabolite Signature of Simvastatin Treatment Involves Multiple Metabolic Pathways. Metabolites, 12(8), 753. [Link]

-

Pharmacology of Simvastatin (Zocor) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

-

Prueksaritanont, T., et al. (2003). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. British Journal of Clinical Pharmacology, 56(1), 120–124. [Link]

-

Song, F., et al. (2016). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. Journal of Chromatography B, 1014, 67–75. [Link]

-

Ganesan, K., & Patel, T. (2023). Simvastatin. In StatPearls. StatPearls Publishing. [Link]

-

Al-Hilal, M., et al. (2023). Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review. Nutrients, 15(23), 4933. [Link]

-

Simvastatin Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]

-

Lin, J. H., & Lu, A. Y. (2001). Drug metabolism and drug interactions: application and clinical value of in vitro models. Current Drug Metabolism, 2(4), 305–343. [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

-

Mauro, V. F. (1993). Clinical pharmacokinetics and practical applications of simvastatin. Clinical Pharmacokinetics, 24(3), 195–202. [Link]

-

Ogungbenro, K., et al. (2019). A population pharmacokinetic model for simvastatin and its metabolites in children and adolescents. European Journal of Clinical Pharmacology, 75(11), 1547–1557. [Link]

-

Das, S., et al. (2022). Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. Metabolites, 12(11), 1084. [Link]

-

Simvastatin. (n.d.). PubChem. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Statin regulation of CYP3A4 and CYP3A5 expression. Pharmacogenomics, 14(11), 1269–1272. [Link]

-

Paszkowska, E., et al. (2024). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PLOS ONE, 19(1), e0295982. [Link]

-

Statins and CYP Interactions. (2014). Medsafe. [Link]

-

Prueksaritanont, T., et al. (1997). In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. Drug Metabolism and Disposition, 25(10), 1191–1199. [Link]

-

Bioaccumulation and biotransformation of simvastatin in probiotic bacteria: A step towards better understanding of drug-bile acids-microbiome interactions. (2023). Frontiers in Pharmacology, 14, 1109022. [Link]

-

Introducing the in vitro models driving drug development. (2024). RoukenBio. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. [Link]

-

In Vitro and In Vivo Models of Drug Metabolism. (2019). ResearchGate. [Link]

-

Wei, W., et al. (2012). Pharmacokinetics of simvastatin lactone and its active metabolite simvastatin hydroxy acid in healthy Chinese male and female volunteers. Journal of Bioequivalence & Bioavailability, 4(5), 074-077. [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Fidelta. [Link]

-

Al-Badr, A. A., & El-Enany, N. (2018). Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. Journal of Chromatography B, 1099, 10–18. [Link]

-

The Potential Therapeutic Application of Simvastatin for Brain Complications and Mechanisms of Action. (2023). ResearchGate. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

-

Are statins (HMG-CoA reductase inhibitors) metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme?. (2024). Dr.Oracle. [Link]

-

Xie, X., et al. (2007). Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. Applied and Environmental Microbiology, 73(7), 2054–2060. [Link]

-

Zhang, N., et al. (2004). Quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma using automated liquid-liquid extraction based on 96-well plate format and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 175–187. [Link]

-

Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(1), 101138. [Link]

-

Simvastatin Pathway, Pharmacokinetics - References. (n.d.). PharmGKB. [Link]

-

Reported estimation techniques for quantification of simvastatin: A review. (2021). World Journal of Biology Pharmacy and Health Sciences, 8(1), 044-051. [Link]

-

Wu, Y., et al. (2000). Quantitation of simvastatin and its β-hydroxy acid in human plasma by liquid-liquid cartridge extraction and liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 799–811. [Link]

-

DeGorter, M. K., et al. (2013). CYP3A422 and CYP3A53 are associated with increased levels of plasma simvastatin concentrations in the cholesterol and pharmacogenetics study cohort. Pharmacogenetics and Genomics, 23(10), 554–562. [Link]

-

Enhance Your DMPK Studies with In Vitro Metabolism. (n.d.). Labcorp. [Link]

-

de Cássia Garcia, S., et al. (2018). Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma: application to pharmacokinetics and bioequivalence studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

-

Profiling Induction of Cytochrome P450 Enzyme Activity by Statins Using a New Liquid Chromatography-Tandem Mass Spectrometry Cocktail Assay in Human Hepatocytes. (2008). ResearchGate. [Link]

-

Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of. (2019). Digital Scholarship@Texas Southern University. [Link]

-

Simvastatin. (n.d.). PharmaCompass. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Quantification of simvastatin in mice plasma by near-infrared and chemometric analysis of spectral data. International Journal of Nanomedicine, 12, 1207–1214. [Link]

-

Cytochrome P450 (CYP) enzymes involved in statin metabolism and their... (n.d.). ResearchGate. [Link]

-

Structures of simvastatin and its metabolites, M1 and M2. (n.d.). ResearchGate. [Link]

-

Statin regulation of CYP3A4 and CYP3A5 expression. (2013). ResearchGate. [Link]

-

Chemical structures of some known statins. (n.d.). ResearchGate. [Link]

Sources

- 1. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and practical applications of simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medsafe.govt.nz [medsafe.govt.nz]

- 6. ClinPGx [clinpgx.org]

- 7. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ClinPGx [clinpgx.org]

- 10. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Drug metabolism and drug interactions: application and clinical value of in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. labcorp.com [labcorp.com]

- 15. mttlab.eu [mttlab.eu]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 19. Pharmacokinetics of simvastatin lactone and its active metabolite simvastatin hydroxy acid in healthy Chinese male and female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]

- 22. Quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma using automated liquid-liquid extraction based on 96-well plate format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6'-Hydroxymethyl Simvastatin: An Application Note and Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 6'-Hydroxymethyl Simvastatin, a primary oxidative metabolite of the widely prescribed cholesterol-lowering drug, simvastatin. This document is intended for researchers, scientists, and drug development professionals who require this metabolite for various research purposes, including metabolic studies, pharmacokinetics, and as a standard for analytical method development.

Introduction: The Significance of 6'-Hydroxymethyl Simvastatin

Simvastatin, a potent inhibitor of HMG-CoA reductase, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major active metabolites include the β-hydroxyacid of simvastatin and its 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives.[1] Among these, 6'-Hydroxymethyl Simvastatin is a key metabolite formed through the hydroxylation of the methyl group on the butanoyloxy side chain. Understanding the synthesis and properties of this metabolite is crucial for a complete understanding of simvastatin's pharmacology and for the development of new statin-based therapies.

This guide focuses on a biocatalytic approach for the synthesis of 6'-Hydroxymethyl Simvastatin, leveraging the specificity and efficiency of cytochrome P450 enzymes. This method offers a greener and more selective alternative to complex multi-step chemical syntheses.

Synthesis Strategy: Biocatalytic Hydroxylation

The chosen synthetic route involves the enzymatic hydroxylation of simvastatin using a specific cytochrome P450 isozyme. This approach mimics the natural metabolic pathway and provides high regioselectivity, targeting the 6'-methyl group.

Core Principle: Cytochrome P450 enzymes, particularly CYP3A4, are the primary catalysts for the oxidation of simvastatin in humans.[2] By utilizing a recombinant source of this enzyme, we can achieve a controlled and specific hydroxylation of the substrate.

Diagram of the Synthetic Workflow:

Sources

A New Era in Statin Metabolite Production: A Practical Guide to the Synthesis of 6'-Hydroxymethyl Simvastatin

Introduction: The Critical Role of Metabolites in Drug Development

In the landscape of pharmaceutical research and development, the comprehensive understanding of a drug's metabolic fate is paramount. Metabolites, the intermediate or end products of metabolism, can significantly influence a drug's efficacy, safety, and pharmacokinetic profile. Simvastatin, a widely prescribed medication for lowering cholesterol, undergoes extensive metabolism in the body, leading to the formation of various derivatives. Among these, the 6'-hydroxymethyl metabolite of simvastatin is of significant interest for its potential biological activity and as a key marker in drug metabolism studies. This application note provides a detailed and practical guide to two distinct and effective methodologies for the synthesis of 6'-hydroxymethyl simvastatin: a novel biocatalytic approach and a targeted chemical synthesis strategy. This document is intended for researchers, scientists, and drug development professionals seeking to produce this critical metabolite for further investigation.

Part 1: Biocatalytic Synthesis via Microbial Transformation

The use of microorganisms as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. This section details a proven method for the production of 6'-hydroxymethyl simvastatin utilizing an actinomycete strain.

Causality Behind Experimental Choices: Why Microbial Biotransformation?

The enzymatic machinery of certain microorganisms can perform highly specific chemical transformations that are often difficult to achieve through conventional organic chemistry. In the case of simvastatin, the challenge lies in the selective hydroxylation at the 6'-position without affecting other reactive sites on the molecule. The chosen actinomycete strain, MA 6474 (ATCC 53828), has been identified for its ability to perform this precise allylic hydroxylation, yielding the desired 6'-hydroxymethyl metabolite with high diastereoselectivity.[1] This biocatalytic approach avoids the need for complex protecting group strategies and harsh reagents often associated with chemical synthesis.

Experimental Protocol: Biocatalytic Synthesis

This protocol outlines the fermentation of the actinomycete strain MA 6474 and the subsequent biotransformation of simvastatin.

Materials and Reagents:

-

Actinomycete strain MA 6474 (ATCC 53828)

-

Seed and production fermentation media (see Table 1 for composition)

-

Simvastatin (as sodium salt)

-

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Sodium Sulfate (anhydrous)

-

Shaker incubator

-

Fermentor (for scaled-up production)

-

Centrifuge

-

Rotary evaporator

Table 1: Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Peptone | 5 | 10 |

| Yeast Extract | 3 | 5 |

| Malt Extract | 3 | 5 |

| MgSO₄·7H₂O | - | 0.125 |

| pH | 7.0 | 7.0 |

Protocol:

-

Inoculum Preparation: Aseptically transfer a loopful of actinomycete strain MA 6474 from a slant culture to a flask containing the seed medium. Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Fermentation: Inoculate the production medium with 5% (v/v) of the seed culture. Incubate at 28°C and 200 rpm.

-

Substrate Addition: After 24 hours of incubation, add a sterile solution of simvastatin sodium salt to the fermentation broth to a final concentration of 0.5 g/L. For scaled-up production in a fermentor, a controlled feed of the substrate is recommended to maintain a low but steady concentration, which has been shown to improve conversion rates.[1]

-

Monitoring the Biotransformation: Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 12 hours) and analyzing them by HPLC.

-

Harvesting: Once the maximum conversion to the 6'-hydroxymethyl metabolite is achieved (typically within 72-96 hours), harvest the fermentation broth by centrifugation to separate the mycelia from the supernatant.

Downstream Processing and Purification

The recovery and purification of the target metabolite from the fermentation broth is a critical step to obtain a high-purity product.

Protocol:

-

Extraction: Adjust the pH of the supernatant to 3.0 with HCl and extract the 6'-hydroxymethyl simvastatin with an equal volume of ethyl acetate. Repeat the extraction twice.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Crystallization: Dissolve the crude solid in a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexane) and allow it to crystallize at a low temperature to yield the purified 6'-hydroxymethyl simvastatin.

Visualization of the Biocatalytic Workflow

Caption: Workflow for the biocatalytic synthesis of 6'-hydroxymethyl simvastatin.

Part 2: A Novel and Practical Chemical Synthesis

While biocatalysis offers an elegant solution, a robust chemical synthesis route is invaluable for its scalability and control over reaction parameters. This section presents a plausible and practical approach to the chemical synthesis of 6'-hydroxymethyl simvastatin, drawing from established principles of organic synthesis.

Causality Behind Experimental Choices: A Strategic Chemical Approach

The key challenge in the chemical synthesis of 6'-hydroxymethyl simvastatin is the selective functionalization of the allylic methyl group at the 6'-position. This requires a reagent that can perform allylic hydroxylation with high regioselectivity. Selenium dioxide (SeO₂) is a well-known reagent for the allylic oxidation of alkenes to allylic alcohols. The proposed synthesis leverages this reactivity in a controlled manner to introduce the desired hydroxymethyl group.

Experimental Protocol: Chemical Synthesis

This protocol provides a step-by-step methodology for the chemical synthesis of 6'-hydroxymethyl simvastatin.

Materials and Reagents:

-

Simvastatin

-

Selenium Dioxide (SeO₂)

-

Dichloromethane (DCM)

-

Methanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Sodium Sulfite (Na₂SO₃) solution (saturated)

-

Magnesium Sulfate (MgSO₄) (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve simvastatin in dichloromethane. To this solution, add a stoichiometric amount of selenium dioxide.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

Quenching and Workup: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. To reduce any remaining selenium dioxide, add a saturated solution of sodium sulfite and stir for 30 minutes.

-

Extraction: Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the 6'-hydroxymethyl simvastatin.

Visualization of the Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of 6'-hydroxymethyl simvastatin.

Part 3: Comparative Analysis and Conclusion

Both the biocatalytic and chemical synthesis routes offer viable pathways to obtain 6'-hydroxymethyl simvastatin. The choice of method will depend on the specific requirements of the research, including desired scale, purity, and available resources.

Table 2: Comparison of Synthesis Methodologies

| Feature | Biocatalytic Synthesis | Chemical Synthesis |

| Selectivity | High diastereoselectivity | May produce a mixture of isomers |

| Reagents | Mild, aqueous media | Potentially hazardous reagents (SeO₂) |

| Reaction Conditions | Ambient temperature and pressure | Mild, but requires careful monitoring |

| Scalability | Readily scalable with fermentation technology | Scalable with standard chemical reactors |

| Purification | Requires downstream processing from complex broth | Standard chromatographic purification |

| Environmental Impact | Generally lower, "greener" process | Can generate hazardous waste |

This application note has provided two detailed and practical protocols for the synthesis of the 6'-hydroxymethyl metabolite of simvastatin. The biocatalytic method, leveraging the specificity of the actinomycete strain MA 6474, offers a highly selective and environmentally friendly approach. The chemical synthesis route, employing selenium dioxide, provides a more traditional yet effective method for producing this important metabolite. By understanding the principles and following the detailed protocols outlined herein, researchers and drug development professionals can confidently produce 6'-hydroxymethyl simvastatin for their ongoing studies, ultimately contributing to a deeper understanding of simvastatin's metabolic profile and its implications for drug safety and efficacy.

References

-

Marcin, C., White, R., Hirsch, C., Ferris, F., Sykes, R., Houck, D., Greasham, R., & Chartrain, M. (1991). Bioconversion of the sodium salt of simvastatin (MK-733) to 6-desmethyl-6-alpha-hydroxymethyl simvastatin. Journal of Industrial Microbiology, 8(3), 157-64. [Link]

-

Vyas, K. P., Kari, P. H., & Pitzenberger, S. M. (1990). In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase. Drug Metabolism and Disposition, 18(2), 218-222. [Link]

-

Xie, X., & Tang, Y. (2007). Efficient synthesis of simvastatin by use of whole-cell biocatalysis. Applied and Environmental Microbiology, 73(7), 2054-2060. [Link]

-

Belwal, C. K., & Patel, J. (2019). Synthetic Methods for Simvastatin – an Overview. Natural Sciences, 11(1), 23-36. [Link]

-

Stojančević, M., et al. (2023). Bioaccumulation and biotransformation of simvastatin in probiotic bacteria: A step towards better understanding of drug-bile acids-microbiome interactions. Frontiers in Pharmacology, 14, 1107011. [Link]

-

Lee, T. J., Hoffman, W. F., Holtz, W. J., & Smith, R. L. (1993). A novel and practical synthesis of the 6.alpha.-hydroxymethyl metabolite of simvastatin. The Journal of Organic Chemistry, 58(25), 7149-7151. [Link]

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of 6'-Hydroxymethyl Simvastatin

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6'-Hydroxymethyl Simvastatin, a primary metabolite of Simvastatin. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability studies, and metabolic research. The developed isocratic method utilizes a C18 stationary phase with a UV detector, ensuring sensitivity, specificity, and accuracy. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction: The Rationale for Method Development

Simvastatin is a widely prescribed medication for lowering cholesterol and triglycerides.[5] Its efficacy and safety are intrinsically linked to its metabolic pathway, where it is converted into various active and inactive forms. The 6'-Hydroxymethyl derivative is a significant metabolite of Simvastatin, and its quantification is crucial for pharmacokinetic studies, drug metabolism research, and as a potential impurity in the drug substance or product.[5][6][7] Therefore, a validated, stability-indicating analytical method is imperative for ensuring the quality and consistency of Simvastatin and its formulations.

The addition of a hydroxyl group to the simvastatin molecule increases its polarity.[8] This structural modification necessitates a dedicated HPLC method development approach to ensure adequate retention and resolution from the parent drug and other related substances.[9][10][11] This application note provides a comprehensive protocol, from method development principles to full validation, grounded in established scientific and regulatory standards.

Experimental

Materials and Reagents

-

Reference Standards: 6'-Hydroxymethyl Simvastatin (purity >98%), Simvastatin (purity >99%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

-

Chemicals: Potassium Dihydrogen Phosphate (analytical grade), Orthophosphoric Acid (analytical grade)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 25 mM Potassium Dihydrogen Phosphate buffer (pH 4.5) in a ratio of 60:40 (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 238 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Causality of Experimental Choices:

-

Column: A C18 column is chosen for its versatility in reversed-phase chromatography, providing sufficient hydrophobic interaction to retain both the moderately non-polar simvastatin and its more polar hydroxylated metabolite.[12][13]

-

Mobile Phase: The combination of acetonitrile and a phosphate buffer offers good peak shape and resolution. A pH of 4.5 is selected to ensure that both the analyte and any potential acidic impurities are in a consistent ionization state, leading to reproducible retention times.

-

Detection Wavelength: Simvastatin has a UV absorbance maximum at approximately 238 nm.[14] Due to the conservation of the primary chromophore, this wavelength is also suitable for the sensitive detection of 6'-Hydroxymethyl Simvastatin.

Protocols

Standard and Sample Preparation

3.1.1. Buffer and Mobile Phase Preparation:

-

Phosphate Buffer (25 mM, pH 4.5): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 4.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm nylon filter.

-

Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a 40:60 (v/v) ratio. Degas the mobile phase for 15 minutes in an ultrasonic bath.

3.1.2. Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of 6'-Hydroxymethyl Simvastatin reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase. This is the standard stock solution.

3.1.3. Working Standard Solutions:

Prepare a series of working standard solutions for linearity and accuracy studies by diluting the standard stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

3.1.4. Sample Preparation:

For drug substance analysis, accurately weigh approximately 10 mg of the sample, dissolve it in, and dilute to 100 mL with the mobile phase. For drug product analysis (e.g., tablets), a suitable extraction procedure should be developed and validated.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Caption: Overall experimental workflow from preparation to data analysis.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), the 6'-Hydroxymethyl Simvastatin standard, and a simvastatin standard. The method is considered specific if there are no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity was assessed by analyzing five concentrations of 6'-Hydroxymethyl Simvastatin ranging from 1 µg/mL to 50 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

-

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999

Accuracy

Accuracy was determined by the recovery of known amounts of 6'-Hydroxymethyl Simvastatin spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

-

Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision

4.4.1. Repeatability (Intra-day Precision):

Six replicate injections of the 100% concentration level (e.g., 20 µg/mL) were performed on the same day.

-

Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

4.4.2. Intermediate Precision (Inter-day Ruggedness):

The repeatability assay was performed on a different day by a different analyst using a different instrument.

-

Acceptance Criteria: RSD ≤ 2.0%.

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2°C)

-

Mobile phase pH (± 0.2 units)

The system suitability parameters were checked after each variation.

-

Acceptance Criteria: System suitability parameters remain within acceptable limits, and the results are not significantly affected.

Validation Workflow

The logical flow of the method validation process is illustrated below:

Caption: Logical flow of the method validation process.

Results and Discussion

The following table summarizes the expected performance of the validated method:

| Validation Parameter | Result |

| Specificity | No interference observed at the analyte's retention time. |

| Linearity (r²) | > 0.999 |

| Range | 1 - 50 µg/mL |

| Accuracy (% Recovery) | 99.5% - 101.2% |

| Repeatability (% RSD) | < 1.0% |

| Intermediate Precision (% RSD) | < 1.5% |

| Robustness | Passed for variations in flow rate, temperature, and mobile phase pH. |

The results demonstrate that this method is accurate, precise, linear, and specific for the analysis of 6'-Hydroxymethyl Simvastatin. The robustness of the method ensures its reliability for routine use in a quality control environment.

Conclusion

The RP-HPLC method described in this application note is suitable for the quantitative determination of 6'-Hydroxymethyl Simvastatin. The comprehensive validation as per ICH guidelines confirms that the method is reliable, accurate, and precise for its intended purpose in pharmaceutical analysis. This protocol provides a solid foundation for researchers and scientists in the field of drug development and metabolic studies.

References

-

How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

-

ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Canada.ca. Available at: [Link]

-

UHPLC and HPLC Method Development for Pharmaceutical-Related Substances. MAC-MOD Analytical. Available at: [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

-

Quality Guidelines. International Council for Harmonisation. Available at: [Link]

-

Polar Compounds. SIELC Technologies. Available at: [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

-

Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [Link]

-

Method Development and Validation of Related Substances by HPLC for Analysis of Valacyclovir Hcl in valacyclovir Hcl Tablet Formulations. Slideshare. Available at: [Link]

-

Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Analytical Method Development for New Products: Assay and Related Substances. LinkedIn. Available at: [Link]

-

Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate. Available at: [Link]

-

Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]

-

6'-Hydroxymethyl Simvastatin. PubChem. Available at: [Link]

-

6-hydroxymethyl simvastatin acid. ClinPGx. Available at: [Link]

-

CAS No : 114883-29-3 | Product Name : 6'-Hydroxymethyl simvastatin. Pharmaffiliates. Available at: [Link]

-

Simvastatin. PubChem. Available at: [Link]

-

Reported estimation techniques for quantification of simvastatin: A review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

Sources

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. canadacommons.ca [canadacommons.ca]

- 3. fda.gov [fda.gov]

- 4. database.ich.org [database.ich.org]

- 5. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 6'-Hydroxymethyl Simvastatin | C25H38O6 | CID 14373163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. waters.com [waters.com]

- 11. Polar Compounds | SIELC Technologies [sielc.com]

- 12. jordilabs.com [jordilabs.com]

- 13. hawach.com [hawach.com]

- 14. wjbphs.com [wjbphs.com]

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 6'-Hydroxymethyl Simvastatin in Human Plasma

Abstract

This application note presents a detailed, robust, and validated bioanalytical method for the quantitative determination of 6'-Hydroxymethyl Simvastatin, a primary metabolite of Simvastatin, in human plasma. Simvastatin is a widely prescribed HMG-CoA reductase inhibitor, and quantifying its metabolites is crucial for comprehensive pharmacokinetic (PK) and drug-drug interaction studies.[1][2][3] The described method utilizes liquid-liquid extraction (LLE) for sample preparation and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for analysis. The protocol has been structured to meet the rigorous standards for bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guideline, ensuring data integrity and reliability for regulatory submissions.[4][5][6][7]

Introduction: The Rationale for Metabolite Quantification

Simvastatin is administered as an inactive lactone prodrug.[1][8] Following oral administration, it undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][9] This process generates several metabolites, including the pharmacologically active simvastatin acid and other oxidized forms such as 6'-Hydroxymethyl Simvastatin.[8][10]

The concentration of these metabolites in systemic circulation provides critical insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. An accurate and precise bioanalytical method is therefore not just beneficial but essential for:

-

Pharmacokinetic (PK) Modeling: Understanding the formation and elimination kinetics of the metabolite.

-

Drug-Drug Interaction (DDI) Studies: Assessing the impact of co-administered drugs that may inhibit or induce CYP3A4 activity.

-

Bioequivalence (BE) Studies: Comparing different formulations of simvastatin.

The challenge in developing such a method lies in achieving high sensitivity due to low circulating concentrations, ensuring selectivity in a complex biological matrix like plasma, and maintaining the stability of the analytes throughout the sample handling and analysis process.[11][12] This note provides a comprehensive guide to overcoming these challenges.

Metabolic Pathway Overview

Simvastatin's conversion to 6'-Hydroxymethyl Simvastatin is a key metabolic step. The following diagram illustrates this simplified pathway.

Caption: Simplified metabolic pathway of Simvastatin.

Method Development Strategy

The selection of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform was deliberate. Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), are essential for accurately quantifying low-abundance analytes in complex biological fluids.[3][13]

Sample Preparation: Liquid-Liquid Extraction (LLE)

The primary goal of sample preparation is to isolate the analyte from interfering plasma components (proteins, phospholipids, salts) while maximizing recovery. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable options.[14][15][16] For this method, LLE with methyl tert-butyl ether (MTBE) was selected.

Causality behind the choice:

-

High Recovery: MTBE provides excellent extraction efficiency for moderately lipophilic compounds like statins and their metabolites.[17][18]

-

Cleanliness: It yields a clean extract, minimizing matrix effects during MS ionization.

-

Cost-Effectiveness: LLE is often more economical for methods that do not require the high-throughput automation of SPE.

A critical consideration during sample preparation for simvastatin and its metabolites is preventing the interconversion between the lactone (Simvastatin) and the open-acid form (Simvastatin Acid).[11] This is achieved by maintaining a controlled acidic pH and low temperature throughout the extraction process.[11][12]

Chromatographic Separation

A reverse-phase C18 column was chosen for its proven utility in separating statins and their metabolites.[13][19][20] A gradient elution program using acetonitrile and an ammonium formate buffer provides robust separation of 6'-Hydroxymethyl Simvastatin from other endogenous plasma components and potential isomeric metabolites.

Mass Spectrometric Detection

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The instrument is set to MRM mode for optimal selectivity and sensitivity. The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺ of 6'-Hydroxymethyl Simvastatin, and the product ion (Q3) is a specific, stable fragment generated through collision-induced dissociation.

Detailed Bioanalytical Protocol

Materials and Reagents

-

Reference Standards: 6'-Hydroxymethyl Simvastatin (≥98% purity), 6'-Hydroxymethyl Simvastatin-d6 (Internal Standard, IS, ≥98% purity).

-

Control Matrix: Human plasma (K2EDTA).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade).

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Deionized water.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 6'-Hydroxymethyl Simvastatin and the IS in methanol. Store at -20°C.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile/water.

Sample Extraction Protocol: Liquid-Liquid Extraction

Caption: Step-by-step Liquid-Liquid Extraction workflow.

HPLC-MS/MS Conditions

| Parameter | Condition |

| HPLC System | Standard U)HPLC System |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| Mass Spectrometer | Triple Quadrupole MS |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Analyte |

| Ion Source Parameters | Capillary Voltage: 3.5 kV, Source Temp: 150°C, Desolvation Temp: 450°C |

Method Validation Protocol & Results

The method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[4][6][7] This ensures the reliability of the data generated for pharmacokinetic and clinical studies.

Sources